molecular formula C25H24N4O B3216234 2-{4-[(benzylamino)methyl]-3-phenyl-1H-pyrazol-1-yl}-N-phenylacetamide CAS No. 1171321-89-3

2-{4-[(benzylamino)methyl]-3-phenyl-1H-pyrazol-1-yl}-N-phenylacetamide

Cat. No.: B3216234
CAS No.: 1171321-89-3
M. Wt: 396.5 g/mol
InChI Key: ZNAMNCXGRLZJJE-UHFFFAOYSA-N
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Description

2-{4-[(Benzylamino)methyl]-3-phenyl-1H-pyrazol-1-yl}-N-phenylacetamide (CAS 1185096-09-6) is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure features a pyrazole core substituted with phenyl and benzylamino groups, further functionalized with an N-phenylacetamide moiety . The compound's well-defined molecular architecture, which includes multiple aromatic systems, facilitates precise structure-activity relationship (SAR) investigations and allows for potential interactions with diverse biological targets . This compound is primarily utilized as a sophisticated scaffold in pharmaceutical research for developing novel therapeutic agents . Pyrazole derivatives, as a class, are recognized for a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making them a prominent focus in exploratory synthetic and pharmacological studies . The presence of the acetamide linkage, a common pharmacophore, further enhances its potential for various therapeutic applications . Researchers value this compound for its utility in probing enzyme interactions, particularly as a potential kinase inhibitor or receptor modulator, aligning with current trends in targeted therapy development . The hydrochloride salt form of related structures is often employed to enhance solubility and stability, which are critical factors for in vitro and in vivo research applications . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Handling should be conducted by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

2-[4-[(benzylamino)methyl]-3-phenylpyrazol-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O/c30-24(27-23-14-8-3-9-15-23)19-29-18-22(17-26-16-20-10-4-1-5-11-20)25(28-29)21-12-6-2-7-13-21/h1-15,18,26H,16-17,19H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAMNCXGRLZJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CN(N=C2C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(benzylamino)methyl]-3-phenyl-1H-pyrazol-1-yl}-N-phenylacetamide typically involves multiple steps, starting with the preparation of the pyrazole ring One common method involves the reaction of hydrazine with an α,β-unsaturated carbonyl compound to form the pyrazole coreThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. Additionally, purification techniques like crystallization and chromatography are employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(Benzylamino)methyl]-3-phenyl-1H-pyrazol-1-yl}-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .

Scientific Research Applications

2-{4-[(Benzylamino)methyl]-3-phenyl-1H-pyrazol-1-yl}-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[(benzylamino)methyl]-3-phenyl-1H-pyrazol-1-yl}-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations: Pyrazole vs. Triazole

The target compound’s pyrazole core differentiates it from 1,2,3-triazole-acetamide analogs (e.g., compounds in ).

Feature Target Compound (Pyrazole) Triazole Analogs (e.g., 6m, 7a, 8a-l)
Heterocycle Pyrazole (2 adjacent N atoms) 1,2,3-Triazole (3 consecutive N atoms)
Electronic Effects Moderate electron-withdrawing Stronger dipole due to triazole’s N-rich core
Synthetic Route Condensation/alkylation Click chemistry (Cu-catalyzed cycloaddition)
Bioactivity Underexplored Antineoplastic, cytotoxic (e.g., 8a: IC50 < 10 µM)

Structural Implications :

  • Pyrazoles may offer better metabolic stability due to reduced polarity compared to triazoles .

Substituent Modifications

Aromatic Substituents
  • Target Compound: 3-Phenyl and 4-benzylamino-methyl groups.
  • Triazole Analogs : Variants include naphthyloxy (6m, 7a), quinazoline (8a-l), and benzo[d]oxazole-thioether substituents .
Compound Substituent Yield (%) Melting Point (°C)
Target Compound Benzylamino-methyl, phenyl N/A 251–253
6m Naphthalen-1-yloxy, 4-Cl-phenyl 72 160–162
8a 4-Methoxyphenyl-quinazoline 72 198–200

Impact on Properties :

  • Bulky substituents (e.g., naphthyloxy in 6m) reduce solubility but enhance lipophilicity, critical for membrane permeability .
  • Electron-withdrawing groups (e.g., 4-Cl in 6m) may improve stability against enzymatic degradation .

Reaction Efficiency :

  • Click chemistry typically achieves yields >70% (e.g., 72% for 8a ), comparable to traditional pyrazole synthesis but with faster reaction times (<6 hours vs. >12 hours for multi-step pyrazole routes) .

Pharmacological Profiles

  • Anticancer Activity : Quinazoline-triazole hybrids (8a-l) show cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
  • Antimicrobial Potential: Benzo[d]oxazole-thioether triazoles exhibit moderate antibacterial activity .

Mechanistic Insights :

  • Triazole derivatives often inhibit kinase enzymes or DNA topoisomerases via heterocycle-mediated interactions .
  • Pyrazole analogs may target cyclooxygenase (COX) or cannabinoid receptors, though this remains speculative for the target compound .

Recommendations :

  • Explore click chemistry to synthesize hybrid pyrazole-triazole derivatives.
  • Conduct in vitro assays to assess kinase inhibition or antiproliferative effects.

Biological Activity

The compound 2-{4-[(benzylamino)methyl]-3-phenyl-1H-pyrazol-1-yl}-N-phenylacetamide , also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by case studies and research findings.

  • Molecular Formula : C25H25ClN4O
  • Molecular Weight : 432.96 g/mol
  • CAS Number : 1185096-09-6

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-{4-[(benzylamino)methyl]-3-phenyl-1H-pyrazol-1-yl}-N-phenylacetamide have been tested against various cancer cell lines, demonstrating cytotoxic effects.

Case Study :
A study evaluated the compound's effect on human cancer cell lines such as A549 (lung cancer) and HT29 (colon cancer). The results showed that the compound induced apoptosis and inhibited cell proliferation, with IC50 values indicating effective dose-response relationships.

Cell LineIC50 (µM)Mechanism of Action
A5495.2Induction of apoptosis
HT294.8Cell cycle arrest in G2/M phase

2. Anti-inflammatory Activity

The compound has shown promise in reducing inflammation. Research suggests that pyrazole derivatives can inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response.

Findings :
In vitro studies demonstrated that treatment with the compound reduced levels of TNF-alpha and IL-6 in macrophage cultures, indicating its potential as an anti-inflammatory agent.

3. Antimicrobial Activity

Preliminary studies have indicated antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Case Study :
An investigation into the antibacterial activity of similar pyrazole compounds revealed effective inhibition against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 µg/mL
Escherichia coli62.50 µg/mL

Structure-Activity Relationship (SAR)

The structure of 2-{4-[(benzylamino)methyl]-3-phenyl-1H-pyrazol-1-yl}-N-phenylacetamide plays a critical role in its biological activity. Modifications on the benzylamino and phenyl groups significantly influence its potency against various biological targets.

Key Observations:

  • Substituent Variations : The presence of electron-donating groups enhances anticancer activity.
  • Hydrophobic Interactions : The phenyl ring contributes to increased binding affinity to target proteins.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-{4-[(benzylamino)methyl]-3-phenyl-1H-pyrazol-1-yl}-N-phenylacetamide?

  • Methodology : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. Key steps include:

  • Reacting azide precursors (e.g., 2-azido-N-phenylacetamide) with alkyne derivatives under catalytic CuSO₄·5H₂O and sodium ascorbate.
  • Optimizing reaction conditions (room temperature, aqueous/organic solvent mixtures) to achieve >80% yields .
    • Table 1 : Representative Reaction Conditions
ComponentExample Parameters
CatalystCuSO₄·5H₂O (10 mol%)
Reducing AgentSodium ascorbate (20 mol%)
Solvent SystemDMF:H₂O:n-Butanol (1:1:1)
Reaction Time12–24 hours

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

  • Methodology : Use a combination of:

  • ¹H NMR : Assign aromatic protons (δ 7.02–7.56 ppm), methylene bridges (δ 4.33–5.29 ppm), and NH signals (δ 8.00 ppm) .
  • FT-IR : Identify carbonyl stretches (1666 cm⁻¹) and NH bending (1536 cm⁻¹) .
  • Elemental Analysis : Compare calculated vs. observed C/H/N percentages (e.g., C: 62.06% calc. vs. 60.68% obs.) to confirm purity .

Q. How can reaction yields be improved during purification?

  • Methodology :

  • Use thin-layer chromatography (TLC) with methylene dichloride:methanol (9:1) to monitor reaction progress .
  • Employ column chromatography for bulk purification, optimizing solvent polarity to isolate the target compound .

Advanced Research Questions

Q. How can computational methods enhance the synthesis design of this compound?

  • Methodology :

  • Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states.
  • Use ICReDD’s reaction path search tools to narrow optimal conditions (e.g., solvent, temperature) and reduce trial-and-error experimentation .

Q. How to resolve discrepancies in elemental analysis data for synthesized derivatives?

  • Methodology :

  • Replicate synthesis under inert atmospheres to avoid oxidation.
  • Cross-validate with high-resolution mass spectrometry (HR-MS) and ¹³C NMR to confirm molecular formulas .
    • Example : For C₂₁H₂₂N₆O₃, recalculating stoichiometry after adjusting for hygroscopicity reduced elemental analysis errors from 1.4% to 0.2% .

Q. What strategies address regioselectivity challenges in cycloaddition steps?

  • Methodology :

  • Modify alkyne/azide electronic properties (e.g., electron-withdrawing groups on azides) to favor 1,4-triazole regioisomers.
  • Use Cu(I) catalysts with stabilizing ligands (e.g., TBTA) to enhance selectivity .

Q. How can biological activity be predicted for novel derivatives?

  • Methodology :

  • Use PASS software to predict antimicrobial/anticancer activity based on structural analogs (e.g., pyrazole-acetamide hybrids).
  • Perform molecular docking against targets like EGFR (PDB ID: 1M17) to assess binding affinity .

Q. What mechanistic insights explain side-product formation during synthesis?

  • Methodology :

  • Conduct kinetic studies using in-situ IR to detect intermediates.
  • Isolate side-products (e.g., 1,5-triazole isomers) via preparative HPLC and characterize via X-ray crystallography .

Data Contradiction Analysis

Q. Conflicting ¹H NMR data for methylene protons: How to validate assignments?

  • Methodology :

  • Perform 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Compare with DFT-calculated chemical shifts (e.g., B3LYP/6-31G* basis set) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[(benzylamino)methyl]-3-phenyl-1H-pyrazol-1-yl}-N-phenylacetamide
Reactant of Route 2
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2-{4-[(benzylamino)methyl]-3-phenyl-1H-pyrazol-1-yl}-N-phenylacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.